Brevinin-2SN4

Antimicrobial peptides Hemolytic selectivity Therapeutic window

Brevinin-2SN4 is a 30-residue cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 subfamily of the frog skin active peptide (FSAP) superfamily, originally identified from the skin secretions of the fine-spined frog Hylarana spinulosa (syn. Sylvirana spinulosa).

Molecular Formula
Molecular Weight
Cat. No. B1577696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2SN4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2SN4 Antimicrobial Peptide – Verified Activity Data and Comparator-Based Differentiation for Scientific Procurement


Brevinin-2SN4 is a 30-residue cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 subfamily of the frog skin active peptide (FSAP) superfamily, originally identified from the skin secretions of the fine-spined frog Hylarana spinulosa (syn. Sylvirana spinulosa) [1]. Its mature sequence (GAFGDLLKGVAKEAGLKLLNMAQCKLSGNC) contains a conserved C-terminal disulfide-bridged heptapeptide motif (the 'Rana box') characteristic of the Brevinin-2 family and possesses a predicted amphipathic α-helical conformation [2]. Unlike many Brevinin-2 peptides that exhibit potent but non-selective cytolytic activity, Brevinin-2SN4 demonstrates a quantitatively distinct selectivity profile — retaining meaningful antibacterial breadth while exhibiting markedly attenuated hemolytic activity relative to its closest in-class analogs co-identified from the same source organism [1][3].

Why Brevinin-2SN4 Cannot Be Substituted by Other Brevinin-2 Family Members — The Selectivity-Toxicity Trade-Off Is Sequence-Specific


The Brevinin-2 family is characterized by extreme functional divergence arising from minor sequence variations: single amino acid substitutions can alter the hemolytic-to-antimicrobial ratio by an order of magnitude. Peptides co-expressed in the same frog species — Brevinin-2SN1, Brevinin-2SN2, and Brevinin-2SN4 — share high sequence homology yet exhibit dramatically different safety profiles [1]. Brevinin-2SN1 and Brevinin-2SN2 cause near-complete hemolysis (90.2% and 100%, respectively) at 200 µM, while Brevinin-2SN4 produces only 11.9% hemolysis at the identical concentration and assay condition [2][3][4]. Conversely, the more potent Brevinin-1SN1 (MIC values as low as 3.1 µM against S. aureus) induces 50.2% hemolysis at 200 µM, making it unsuitable where host-cell compatibility is paramount [5]. Generic selection of 'a Brevinin-2 peptide' without reference to the specific sequence variant therefore risks either excessive mammalian cytotoxicity or insufficient antimicrobial coverage — a risk substantiated by quantitative head-to-head data from the same experimental framework [1].

Brevinin-2SN4 Quantitative Differentiation Data — Head-to-Head Antimicrobial Activity and Hemolytic Selectivity Versus Closest Analogs


Hemolytic Activity: Brevinin-2SN4 Exhibits ~7.6-Fold to ~8.4-Fold Lower Hemolysis Than Brevinin-2SN1 and Brevinin-2SN2 at Equivalent Concentration

In a direct head-to-head comparison using human red blood cells under identical assay conditions at 200 µM peptide concentration, Brevinin-2SN4 induced only 11.9% hemolysis, whereas its closest Brevinin-2 homologs from the same frog species — Brevinin-2SN1 and Brevinin-2SN2 — caused 90.2% and 100% hemolysis, respectively [1][2][3]. This represents an approximately 7.6-fold reduction in hemolytic activity relative to Brevinin-2SN1 and an approximately 8.4-fold reduction relative to Brevinin-2SN2. Even the more distantly related Brevinin-1SN1 from the same source organism induced 50.2% hemolysis at 200 µM, making Brevinin-2SN4 the least hemolytic peptide among the experimentally validated Brevinin family members co-identified in the H. spinulosa peptidome [4].

Antimicrobial peptides Hemolytic selectivity Therapeutic window

Expanded Gram-Negative Spectrum: Brevinin-2SN4 Is Active Against Pseudomonas aeruginosa and Klebsiella pneumoniae, Unlike Brevinin-2SN1 and Brevinin-2SN2

Brevinin-2SN4 demonstrates measurable antibacterial activity against two clinically significant Gram-negative pathogens — Pseudomonas aeruginosa CGMCC 1.50 (MIC = 400 µM) and Klebsiella pneumoniae 08040724 (MIC = 400 µM) — that are explicitly reported as resistant (inactive) against Brevinin-2SN1 and Brevinin-2SN2 in the same experimental study [1][2][3]. This qualitative spectrum expansion is notable because P. aeruginosa and K. pneumoniae are WHO priority pathogens for which new antimicrobial strategies are urgently needed. The activity, while modest in absolute MIC terms, represents a binary (active vs. inactive) differentiation that is directly documented in the primary literature rather than inferred across studies [1].

Gram-negative bacteria Pseudomonas aeruginosa Klebsiella pneumoniae Antimicrobial spectrum

Enhanced Potency Against Key Gram-Positive Bacteria: Brevinin-2SN4 Shows 2-Fold Lower MIC Values Than Brevinin-2SN1 and Brevinin-2SN2 Against Staphylococcus aureus and Enterobacter cloacae

Brevinin-2SN4 exhibits a consistent 2-fold improvement in antimicrobial potency against Staphylococcus aureus ATCC 25923 (MIC = 100 µM vs. 200 µM for both Brevinin-2SN1 and Brevinin-2SN2), Enterobacter cloacae CGMCC 1.57 (MIC = 200 µM vs. 400 µM), and Psychrobacter faecalis X29 (MIC = 6.3 µM vs. 12.5 µM) [1][2][3]. Against Nocardia asteroides 201118, Brevinin-2SN4 (MIC = 25 µM) is 2-fold less potent than Brevinin-2SN2 (MIC = 12.5 µM) but equipotent to Brevinin-2SN1 (MIC = 25 µM), indicating that the potency advantage is organism-specific rather than universal [2][3][4]. The 6.3 µM MIC against P. faecalis represents the most potent activity observed among all Brevinin-2 peptides characterized from H. spinulosa against this strain.

Staphylococcus aureus Gram-positive bacteria Minimum inhibitory concentration Potency comparison

Selectivity Index Advantage: Brevinin-2SN4 Demonstrates a Favorable Hemolysis-to-Antimicrobial Ratio Relative to All Co-Identified Brevinin Peptides from H. spinulosa

A composite selectivity analysis, integrating both antimicrobial potency and hemolytic activity from the same study, reveals that Brevinin-2SN4 occupies a uniquely balanced position. Using S. aureus as a representative target: Brevinin-2SN4 achieves MIC = 100 µM with only 11.9% hemolysis at 2× MIC (200 µM), indicating that the hemolytic concentration (HC50) substantially exceeds the antimicrobial concentration [1]. In contrast, Brevinin-2SN1 and Brevinin-2SN2 show MIC values of 200 µM against S. aureus yet produce 90.2% and 100% hemolysis at that same 200 µM concentration, meaning their HC50 lies well below their MIC, yielding a therapeutically unusable profile [2][3]. Brevinin-1SN1, despite its exceptional potency (S. aureus MIC = 3.1 µM), causes 50.2% hemolysis at 200 µM, which, when extrapolated, suggests an HC50 near or below 200 µM — a concentration approximately 64-fold above its MIC, yet still indicating meaningful hemolytic risk at multiples of the effective dose [4]. This class-level pattern — wherein enhanced antimicrobial potency in Brevinins frequently correlates with increased hemolytic activity — makes Brevinin-2SN4's decoupling of these properties noteworthy [5].

Selectivity index Therapeutic ratio Cytotoxicity Drug development

Sequence Divergence and Structural Differentiation: Brevinin-2SN4 Is a 30-Residue Peptide with a Distinct Primary Sequence Relative to the 33-Residue Brevinin-2SN1/2SN2 Pair

Brevinin-2SN4 (30 amino acids) is three residues shorter than both Brevinin-2SN1 and Brevinin-2SN2 (33 amino acids each), with significant sequence divergence in the N-terminal and central regions [1]. The mature sequence of Brevinin-2SN4 (GAFGDLLKGVAKEAGLKLLNMAQCKLSGNC) differs from Brevinin-2SN1 (GLRDKIKNVAIDVAKGAGTGVLKALLCQLDKSC) at 17 of 30 aligned positions, representing approximately 57% sequence divergence in the overlapping region [2]. Critically, Brevinin-2SN4 lacks the paired basic residues (Lys-Lys) found in the N-terminal region of many Brevinin-2 peptides, and its predicted secondary structure shows 33.3% helical content with 43.3% turn conformation, suggesting a distinct membrane-interaction geometry [3]. The C-terminal 'Rana box' motif (CKLXXXXC) is conserved but flanked by different residues, potentially altering disulfide bond presentation and target membrane selectivity [1].

Peptide sequence Structure-activity relationship Rana box Amphipathic helix

Selective Antibacterial Spectrum: Brevinin-2SN4 Lacks Antifungal Activity, Enabling Bacteria-Specific Applications Without Off-Target Eukaryotic Effects

Brevinin-2SN4 is reported as inactive against both Candida albicans ATCC 10231 and Candida glabrata 090902, whereas Brevinin-2SN1 and Brevinin-2SN2 both exhibit antifungal activity against C. glabrata (MIC = 400 µM) [1][2][3]. This differential antifungal profile is functionally significant: Brevinin-2SN4's antibacterial-only spectrum avoids collateral targeting of commensal fungal populations, a consideration relevant to microbiome-sparing antimicrobial strategies. The lack of anti-Candida activity, combined with low hemolytic activity, suggests that Brevinin-2SN4's membrane-disrupting mechanism possesses a degree of discrimination between bacterial and eukaryotic (fungal and mammalian) membranes not observed in its closest homologs [4].

Antifungal activity Candida albicans Spectrum selectivity Antibacterial specificity

Brevinin-2SN4 Prioritized Research and Industrial Application Scenarios Based on Verified Differentiation Data


Scaffold for Therapeutic Index Optimization in AMP Drug Development

Brevinin-2SN4's uniquely low hemolytic activity (11.9% at 200 µM) among H. spinulosa Brevinin-2 peptides establishes it as the most suitable starting scaffold for rational engineering programs aimed at improving the antimicrobial-to-hemolytic ratio [1]. Unlike Brevinin-2SN1 and 2SN2, whose near-complete hemolysis at antimicrobial concentrations precludes meaningful therapeutic window assessment, Brevinin-2SN4 provides a measurable window (MIC for S. aureus = 100 µM vs. HC50 >> 200 µM) that can serve as a baseline for iterative sequence modification, including targeted amino acid substitutions, N-terminal truncation, or D-amino acid incorporation to further enhance potency while monitoring hemolytic drift [2].

Gram-Negative Pathogen Screening Panels Requiring Low Mammalian Cytotoxicity

Brevinin-2SN4 is the only Brevinin-2 peptide from the H. spinulosa peptidome with demonstrated activity against Pseudomonas aeruginosa (MIC = 400 µM) and Klebsiella pneumoniae (MIC = 400 µM) — two WHO critical-priority Gram-negative pathogens [3]. In screening cascades where multiple peptide candidates are tested against an ESKAPE pathogen panel, Brevinin-2SN4 fills a specific gap: it provides Gram-negative coverage breadth that Brevinin-2SN1 and 2SN2 cannot offer (both are inactive against P. aeruginosa and K. pneumoniae), while maintaining a hemolytic safety margin absent in the more potent but more toxic Brevinin-1SN1 [1][4].

Structure-Activity Relationship (SAR) Studies of Brevinin-2 Hemolytic Determinants

The approximately 57% sequence divergence between Brevinin-2SN4 and the Brevinin-2SN1/2SN2 pair, coupled with their dramatically different hemolytic profiles (11.9% vs. 90.2–100% at 200 µM), provides a naturally occurring 'mutational dataset' for dissecting which specific residue positions govern hemolytic activity in the Brevinin-2 family [2]. Researchers can systematically swap residues between Brevinin-2SN4 and Brevinin-2SN1/2SN2 to map the structural determinants of erythrocyte membrane selectivity. The 30-residue length of Brevinin-2SN4, compared to 33 residues for its homologs, further enables investigation of whether the three-residue truncation directly contributes to the observed attenuation of hemolytic activity [5].

Bacteria-Specific Antimicrobial Research in Microbiome or Co-Culture Systems

Brevinin-2SN4's demonstrated inactivity against both Candida albicans and Candida glabrata — combined with low hemolytic activity — makes it a candidate for experiments requiring selective bacterial suppression without collateral damage to fungal populations or host cells [1]. This contrasts with Brevinin-2SN1 and 2SN2, which retain anti-C. glabrata activity (MIC = 400 µM), and Brevinin-1SN1, which potently inhibits C. glabrata (MIC = 12.5 µM) [3][4]. In gut microbiome research, chronic wound biofilm models, or polymicrobial infection studies where distinguishing antibacterial from antifungal effects is experimentally essential, Brevinin-2SN4 offers a cleaner pharmacological signal [6].

Quote Request

Request a Quote for Brevinin-2SN4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.